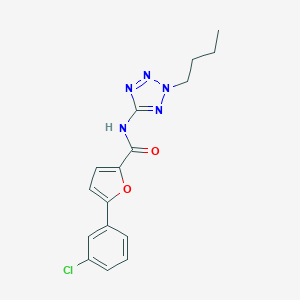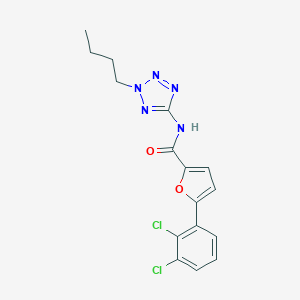![molecular formula C22H22BrFN2O2 B283318 N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283318.png)
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves its interaction with GPR35. As an antagonist of GPR35, N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine binds to the receptor and prevents it from being activated by its endogenous ligands. This results in a decrease in downstream signaling pathways that are activated by GPR35.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine are diverse and depend on the specific cellular and physiological processes being studied. Some of the effects that have been observed include a decrease in pro-inflammatory cytokine production, modulation of immune cell function, and regulation of gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine in lab experiments is its high selectivity for GPR35. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine. One area of interest is in the study of the role of GPR35 in various disease states, including inflammatory bowel disease and cancer. Another potential direction is the development of more potent and selective GPR35 antagonists that could be used in a wider range of research applications. Additionally, the use of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine in combination with other compounds could provide new insights into the complex signaling pathways involved in various physiological processes.
Synthesemethoden
The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can be achieved through a multi-step process that involves the use of various reagents and solvents. One common synthesis method involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 4-pyridinemethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound 3-bromo-5-ethoxy-4-[(4-pyridinylmethyl)oxy]benzaldehyde, which is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The final product, N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine, can be obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been used in a variety of scientific research applications. One such application is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been found to be a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is involved in a variety of physiological processes including immune function, cardiovascular function, and gastrointestinal function.
Eigenschaften
Molekularformel |
C22H22BrFN2O2 |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H22BrFN2O2/c1-2-27-21-12-18(14-26-13-16-7-9-25-10-8-16)11-20(23)22(21)28-15-17-3-5-19(24)6-4-17/h3-12,26H,2,13-15H2,1H3 |
InChI-Schlüssel |
UDOZJWJRQUAFRO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)